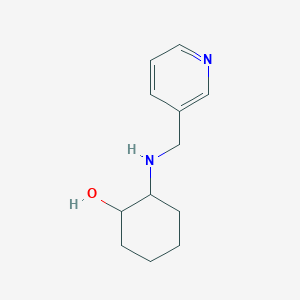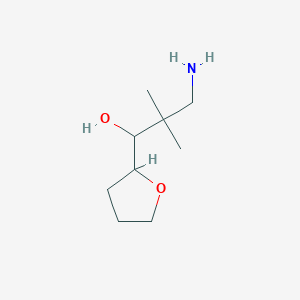
2-((Pyridin-3-ylmethyl)amino)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Pyridin-3-ylmethyl)amino)cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a hydroxyl group and a pyridin-3-ylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Pyridin-3-ylmethyl)amino)cyclohexan-1-ol typically involves the reaction of cyclohexanone with pyridin-3-ylmethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((Pyridin-3-ylmethyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.
Reduction: Formation of various reduced derivatives of the original compound.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
2-((Pyridin-3-ylmethyl)amino)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anti-cancer agents.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((Pyridin-3-ylmethyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-((Pyridin-2-ylmethyl)amino)cyclohexan-1-ol: Similar structure but with the pyridine ring attached at the 2-position.
2-((Pyridin-4-ylmethyl)amino)cyclohexan-1-ol: Similar structure but with the pyridine ring attached at the 4-position.
Dibenzylamino-1-methylcyclohexanol: Contains a dibenzylamino group instead of a pyridin-3-ylmethylamino group
Uniqueness
2-((Pyridin-3-ylmethyl)amino)cyclohexan-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyridin-3-ylmethylamino group can enhance its binding affinity to certain molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(pyridin-3-ylmethylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H18N2O/c15-12-6-2-1-5-11(12)14-9-10-4-3-7-13-8-10/h3-4,7-8,11-12,14-15H,1-2,5-6,9H2 |
InChI Key |
KVFVRMMDAZOATM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NCC2=CN=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid](/img/structure/B13230267.png)






![8-(3-Chlorophenyl)-6-azaspiro[3.4]octane](/img/structure/B13230314.png)

![4,7-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B13230320.png)

![1-[4-(Chloromethoxy)-2-fluorophenyl]ethan-1-one](/img/structure/B13230335.png)

amine](/img/structure/B13230357.png)
